Ondansetron

Beschreibung

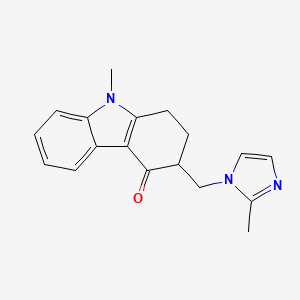

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELGMEQIXOGIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103639-04-9 (mono-hydrochloride dihydrate), 99614-01-4 (mono-hydrochloride) | |

| Record name | Ondansetron [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023393 | |

| Record name | Ondansetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ondansetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water, Very soluble in acid solutions | |

| Record name | Ondansetron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol | |

CAS No. |

99614-02-5 | |

| Record name | Ondansetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ondansetron [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ondansetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ondansetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ONDANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AF302ESOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ondansetron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ondansetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231-232 °C, 231 - 232 °C | |

| Record name | Ondansetron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ondansetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Receptor Level Pharmacology of Ondansetron

Mechanism of 5-HT₃ Receptor Antagonism

Ondansetron (B39145) functions as a selective antagonist at 5-HT₃ receptors. drugbank.comwikipedia.orgdroracle.ai These receptors are ligand-gated ion channels that, upon activation by serotonin (B10506) (5-hydroxytryptamine or 5-HT), facilitate rapid excitatory neurotransmission. nih.gov By binding to these receptors, this compound prevents serotonin from exerting its effects, thereby blocking the signaling pathways that lead to the sensation of nausea and the act of vomiting. patsnap.comdroracle.ai

Peripheral Actions: Vagal Afferent Nerve Blockade

A significant component of this compound's antiemetic effect is mediated through its actions on the peripheral nervous system. Cytotoxic treatments like chemotherapy and radiotherapy can cause damage to the enterochromaffin cells located in the lining of the small intestine. drugbank.comdroracle.ainih.gov This damage leads to the release of substantial amounts of serotonin. drugbank.comdroracle.ainih.gov The released serotonin then stimulates 5-HT₃ receptors located on the terminals of vagal afferent nerves in the gastrointestinal tract. drugbank.comdroracle.ainih.gov Activation of these peripheral receptors transmits signals via the vagus nerve to the central vomiting system, initiating the vomiting reflex. drugbank.compatsnap.comnih.gov this compound blocks these peripheral 5-HT₃ receptors, thereby preventing the initiation of this reflex from the gastrointestinal tract. drugbank.comanesthesiabuddy.compharmgkb.org

Central Actions: Chemoreceptor Trigger Zone (CTZ) Inhibition

In addition to its peripheral effects, this compound also exerts antiemetic activity through its actions on the central nervous system. The chemoreceptor trigger zone (CTZ), located in the area postrema on the floor of the fourth ventricle in the brainstem, is an area rich in 5-HT₃ receptors and is highly sensitive to emetic substances in the bloodstream. drugbank.compatsnap.comdroracle.ainih.gov Activation of 5-HT₃ receptors in the CTZ contributes to the central signaling that triggers vomiting. drugbank.compatsnap.comdroracle.ai this compound crosses the blood-brain barrier and blocks 5-HT₃ receptors in the CTZ, inhibiting the central activation of the vomiting center. drugbank.compatsnap.comdroracle.ai While both peripheral and central mechanisms contribute, it is thought that the antiemetic action is mediated mostly via antagonism of vagal afferents with a minor contribution from antagonism of central receptors. wikipedia.org

Role of Enterochromaffin Cell Serotonin Release

The release of serotonin from enterochromaffin cells is a critical initiating event in the vomiting reflex, particularly following exposure to chemotherapy or radiation. drugbank.comdroracle.ainih.gov These cells store a large proportion of the body's serotonin. drugbank.comdroracle.ainih.gov When subjected to cytotoxic insults, the integrity of these cells is compromised, leading to the release of serotonin into the local environment. drugbank.comdroracle.ainih.gov This surge in serotonin concentration then acts on the nearby 5-HT₃ receptors on vagal afferents, as described above, to trigger the emetic response. drugbank.comdroracle.ainih.gov this compound's efficacy is directly linked to its ability to block the effects of this released serotonin at the 5-HT₃ receptor level. patsnap.comdroracle.ai

Specificity and Selectivity of 5-HT₃ Receptor Binding

This compound is characterized by its high specificity and selectivity for the 5-HT₃ receptor subtype. drugbank.comwikipedia.orgselleckchem.com This selective binding is key to its therapeutic profile and differentiates it from older antiemetic agents.

Binding Affinity and Kinetics

This compound is a potent and highly selective competitive antagonist at 5-HT₃ receptors. selleckchem.comresearchgate.net Studies have examined its binding characteristics to 5-HT₃ receptors. For instance, in rat cortical membranes, this compound displaced specific binding of a radioligand with a pKi value of 8.70. nih.gov The binding involves interactions with specific residues within the receptor's binding pocket, including a cation-π interaction with tryptophan 183. nih.govpharmgkb.org While this compound demonstrates high affinity for 5-HT₃ receptors, its binding kinetics and the resulting conformational changes in the receptor contribute to its inhibitory effect. nih.govbiorxiv.org

Here is a data table summarizing binding affinity data for this compound and other 5-HT₃ receptor antagonists:

| Compound | Target | pKi (rat cortical membranes) nih.gov | pA₂ (rat vagus nerve) nih.gov | Selectivity Ratio (vs. other receptors) selleckchem.comresearchgate.netnih.gov |

| This compound | 5-HT₃ receptor | 8.70 | 8.63 | ~1000:1 |

| Granisetron (B54018) | 5-HT₃ receptor | 9.15 | 9.44 | ~1000:1 |

| YM060 | 5-HT₃ receptor | 10.48 | 10.27 | Low affinity for other receptors |

| YM114 (KAE-393) | 5-HT₃ receptor | 10.24 | 10.12 | Low affinity for other receptors |

Note: pKi and pA₂ values are measures of binding affinity and antagonist potency, respectively. Higher values indicate greater affinity/potency.

Differentiation from Dopamine (B1211576) Receptor Antagonism

A key characteristic of this compound is its low affinity for dopamine receptors. drugbank.comwikipedia.orgselleckchem.com This differentiates it from some older antiemetic drugs, such as metoclopramide (B1676508), which are potent dopamine receptor antagonists. nih.gov Antagonism of dopamine receptors, particularly D₂ receptors, in the central nervous system can lead to extrapyramidal side effects. nih.gov Because this compound has negligible activity at dopamine receptors, it does not typically cause these types of neurological adverse effects. wikipedia.orgnih.gov This selectivity contributes to its favorable safety profile compared to some other classes of antiemetics. wikipedia.org

Molecular Interactions at the 5-HT₃ Receptor

This compound exerts its antagonistic effect by binding competitively to the orthosteric ligand-binding site of the 5-HT₃ receptor, preventing serotonin from activating the ion channel. nih.govresearchgate.netnih.gov The 5-HT₃ receptor is a ligand-gated ion channel belonging to the Cys-loop family, which includes nicotinic acetylcholine (B1216132) receptors. nih.gov It is typically formed by the assembly of five subunits, with the homomeric 5-HT₃A receptor and heteromeric 5-HT₃AB receptors being the most well-characterized. nih.gov

The binding site for ligands like serotonin and antagonists such as this compound is located in the extracellular domain of the receptor. nih.gov

Cation-π Interactions with Tryptophan Residues (e.g., Trp183)

A critical interaction involved in the binding of this compound to the 5-HT₃ receptor is a cation-π interaction with a conserved tryptophan residue on loop B, specifically Tryptophan 183 (Trp183). nih.govpharmgkb.orgnih.gov This interaction occurs between the pi electron density of the tryptophan residue and the primary amine of the ligand. wikipedia.org Studies using unnatural amino acid mutagenesis have established this cation-π interaction for both this compound and granisetron at Trp183 in the ligand binding pocket of the mouse 5-HT₃A receptor. nih.govnih.govcaltech.edu This interaction is similar to the binding mode of serotonin itself to the 5-HT₃ receptor. pharmgkb.org The azabicyclic ring of granisetron is also located close to Trp183, forming a cation-pi interaction. wikipedia.org

Conformational Changes and Receptor Internalization

Binding of ligands to the 5-HT₃ receptor can induce conformational changes. Agonist binding is associated with a "closure" of Loop C, which caps (B75204) the ligand-binding site and is thought to be part of a mechanism coupling ligand binding to channel opening. nih.govbiorxiv.org While this compound is a competitive antagonist, studies using cryo-electron microscopy have shown that setrons, including this compound, elicit varying degrees of conformational change throughout the channel, suggesting a potential novel mechanism of competitive inhibition. nih.govbiorxiv.org These conformational changes can occur along the channel activation pathway. biorxiv.org

Regarding receptor internalization, studies have shown that unlike palonosetron (B1662849), this compound binding does not cause internalization of the 5-HT₃ receptor. pharmgkb.orgnih.govresearchgate.net Palonosetron has been observed to reduce the level of 5-HT₃ receptor binding, and this down-regulation was not found to be sensitive to inhibitors of endocytosis, suggesting that internalization does not play a role in palonosetron's prolonged inhibition. nih.govresearchgate.net this compound, at tested concentrations, did not show this long-term effect on binding or induce internalization. nih.govresearchgate.net

Off-Target Receptor Interactions and Their Pharmacological Implications

While this compound is known for its high selectivity for the 5-HT₃ receptor, research has indicated that it can interact with other receptors and enzymes, which could have pharmacological implications. drugbank.comdrugbank.comamegroups.org

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Recent research suggests that this compound can act as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netdntb.gov.uaresearchgate.netnih.gov In silico and in vitro studies have demonstrated that this compound is a potent inhibitor of both enzymes. researchgate.netdntb.gov.uaresearchgate.netnih.gov

In vitro studies evaluating inhibitor activities confirmed that this compound inhibits AChE through a non-competitive mechanism and BChE through mixed inhibition. researchgate.netdntb.gov.uanih.gov The half-maximal inhibitory concentration (IC₅₀) values determined were 33 µM for AChE and 2.5 µM for BChE. researchgate.netdntb.gov.uanih.gov Molecular docking studies suggest that interactions between this compound and aromatic residues in the peripheral region of the active site of these enzymes are important for binding. researchgate.netresearchgate.netnih.gov Molecular dynamics simulations have indicated that this compound is highly potent against both enzymes, showing better performance than rivastigmine, a known cholinesterase inhibitor. researchgate.netresearchgate.netnih.gov

These findings suggest that this compound may have potential therapeutic applications related to cholinesterase inhibition, particularly for BChE. researchgate.netdntb.gov.uanih.gov

Here are the IC₅₀ values for this compound's inhibition of cholinesterases:

| Enzyme | Inhibition Type | IC₅₀ (µM) |

| Acetylcholinesterase (AChE) | Non-competitive | 33 |

| Butyrylcholinesterase (BChE) | Mixed | 2.5 |

Data compiled from provided search results. researchgate.netdntb.gov.uanih.gov

This compound has also been demonstrated to bind at other serotonin receptors (beyond 5-HT₃) and to the opioid mu receptor. drugbank.comamegroups.org The clinical relevance of these off-target bindings is not always clear. amegroups.org

Potential Interactions with 5-HT1B and 5-HT1C Receptors

This compound, primarily recognized as a selective antagonist of the 5-HT3 receptor, has also been shown to exhibit binding affinity for other serotonin receptor subtypes, including 5-HT1B and 5-HT1C receptors. This non-5-HT3 receptor binding constitutes a portion of its total binding profile. cambridge.organeskey.com While its primary antiemetic effect is mediated through 5-HT3 receptor antagonism, the potential interactions with 5-HT1B and 5-HT1C receptors suggest a broader pharmacological profile.

Research indicates that this compound binds to 5-HT1B and 5-HT1C receptors in addition to its high affinity for 5-HT3 receptors. amegroups.cnamegroups.orgsemanticscholar.org The clinical relevance of these additional binding interactions is not fully clear. amegroups.cnamegroups.org Studies investigating the effects of serotonergic agents on various physiological responses have sometimes included this compound to explore the involvement of different serotonin receptor subtypes. For instance, in studies examining the activation of the hypophyseal-testicular complex in mice, this compound, a 5-HT3 receptor antagonist, was found to increase initial plasma testosterone (B1683101) levels but blocked activation induced by the presence of receptive females. nih.gov These results, while primarily focused on 5-HT3 receptors, are part of broader investigations into the roles of different serotonin receptor types, including 5-HT1B and 5-HT2C (formerly 5-HT1C), in complex physiological processes. nih.gov

Further research suggests that the effects of 5-HT3 receptor antagonists like this compound might involve pathways independent of 5-HT3 receptors, potentially acting on 5-HT1B and 5-HT1C receptors, among others. nih.govfrontiersin.org This highlights the complexity of this compound's pharmacological actions beyond its primary target. The binding affinity of this compound to these other receptors is generally lower than its affinity for the 5-HT3 receptor. For example, compared to granisetron, which has a much higher binding affinity and selectivity for the 5-HT3 receptor, this compound's affinity is distributed among several receptors, including 5-HT1B and 5-HT1C. semanticscholar.org This difference in receptor binding profiles between this compound and more selective 5-HT3 antagonists like granisetron or palonosetron is a notable pharmacological distinction. amegroups.orgresearchgate.net

Table 1: this compound Binding Profile (Beyond 5-HT3)

| Receptor Type | This compound Binding | Clinical Relevance |

| 5-HT1B | Binds | Not fully clear |

| 5-HT1C (formerly 5-HT2C) | Binds | Not fully clear |

| α1 adrenergic | Binds | Not fully clear |

| mu-opioid | Binds | Not fully clear |

Table 2: Comparison of Receptor Binding Affinity (Illustrative based on text)

| Antagonist | Primary Target | Affinity for 5-HT3 Receptor | Affinity for 5-HT1B/1C Receptors |

| This compound | 5-HT3 | High | Binds (Lower than 5-HT3) |

| Granisetron | 5-HT3 | Very High (more selective) | Little or no affinity |

| Palonosetron | 5-HT3 | Very High (highly selective) | Low affinity |

Advanced Pharmacokinetics and Pharmacodynamics of Ondansetron

Absorption and Bioavailability Dynamics

Ondansetron (B39145) is rapidly absorbed from the gastrointestinal tract following oral administration. Peak plasma concentrations are typically achieved approximately 1.5 hours after a single 8 mg oral dose. nih.govmims.com The absolute bioavailability of oral this compound in healthy subjects ranges from approximately 50% to 70%, with a mean around 60%. nih.govmims.comnih.govmedicines.org.ukmedicines.org.ukresearchgate.net This reduced bioavailability compared to the fraction absorbed is primarily attributed to first-pass metabolism. nih.govnih.govresearchgate.netfda.gov

First-Pass Metabolism and its Saturation

A significant factor influencing the oral bioavailability of this compound is hepatic first-pass metabolism. nih.govnih.govresearchgate.netfda.gov This metabolic process in the liver substantially reduces the amount of drug reaching the systemic circulation after oral ingestion. However, the systemic bioavailability of this compound demonstrates a nonlinear increase with escalating oral doses (e.g., from 8 mg to 64 mg). nih.govmedicines.org.ukfda.gov This suggests a saturation of the first-pass metabolic pathways at higher oral doses, allowing a greater proportion of the administered dose to bypass hepatic metabolism and enter the systemic circulation. nih.govmedicines.org.ukfda.gov

Influence of Administration Route on Systemic Exposure (e.g., Oral vs. Intravenous)

The route of administration significantly impacts the systemic exposure of this compound. Intravenous (IV) administration bypasses the first-pass metabolism, resulting in 100% bioavailability. nih.govresearchgate.net Oral administration, as discussed, is subject to first-pass effects, leading to lower systemic exposure compared to an equivalent IV dose. nih.govnih.govmedicines.org.ukmedicines.org.ukresearchgate.net Studies have shown that equivalent systemic exposure is achieved after intramuscular (IM) and intravenous (IV) administration of this compound. medicines.org.ukmedicines.org.ukaccord-healthcare.asiamedsafe.govt.nzwho.int For example, a 4 mg IV infusion over 5 minutes results in peak plasma concentrations of approximately 65 ng/mL, while intramuscular administration yields peak concentrations of about 25 ng/mL within 10 minutes. medicines.org.ukmedicines.org.uk Despite the differences in bioavailability, oral and IV formulations have demonstrated similar efficacy in managing emetogenic chemotherapy. nih.govwho.int

Impact of Food on Bioavailability

The presence of food in the gastrointestinal tract has a slight enhancing effect on the extent of oral this compound absorption. mims.comnih.govmedicines.org.ukfda.govdrugbank.compharmgkb.orgnih.gov Studies in healthy male subjects have shown that the bioavailability of an 8 mg this compound tablet administered after a standard meal was slightly but significantly greater than in fasted subjects. nih.gov For instance, the mean AUC values were higher in the fed state (201.4 ng.h/mL) compared to the fasted state (172.5 ng.h/mL). nih.gov This suggests that while this compound can be taken without regard to food, its absorption may be marginally improved when taken with a meal.

Metabolic Pathways and Enzyme Systems

This compound undergoes extensive metabolism in the liver, which is the primary route of clearance, accounting for nearly 95% of its elimination from the systemic circulation. nih.govnih.govresearchgate.netnih.gov Less than 5% of the absorbed dose is excreted unchanged in the urine. medicines.org.ukaccord-healthcare.asiamedsafe.govt.nzdrugbank.comnih.gov The metabolism involves multiple enzymatic pathways, primarily hydroxylation on the indole (B1671886) ring, followed by subsequent glucuronide or sulfate (B86663) conjugation. fda.govdrugbank.comnih.gov

| Pharmacokinetic Parameter | Value (approximate) | Notes | Source(s) |

| Oral Bioavailability (Healthy Subjects) | 50-70% (Mean ~60%) | Attributed to first-pass metabolism. Increases nonlinearly with dose. | nih.govmims.comnih.govmedicines.org.ukmedicines.org.ukresearchgate.net |

| Tmax (8 mg oral dose) | 1.5 hours | Time to reach peak plasma concentration. | nih.govmims.com |

| Protein Binding | 70-76% | Moderately bound to plasma proteins. | nih.govmedicines.org.ukmedicines.org.ukresearchgate.netaccord-healthcare.asiamedsafe.govt.nzdrugbank.com |

| Volume of Distribution (Steady State) | 140-160 L | Widely distributed in the body. | nih.govmedicines.org.ukmedicines.org.ukresearchgate.netaccord-healthcare.asiamedsafe.govt.nzdrugbank.com |

| Elimination Half-life | 3-6 hours | Varies with age and hepatic function. | mims.comnih.govmedicines.org.ukmedicines.org.ukaccord-healthcare.asiamedsafe.govt.nzdrugbank.compharmgkb.org |

| Excretion (unchanged in urine) | < 5% | Primarily cleared by hepatic metabolism. | nih.govmedicines.org.ukaccord-healthcare.asiamedsafe.govt.nzdrugbank.comnih.gov |

Minor Role of CYP2D6 and Genetic Polymorphism

CYP2D6 also contributes to the hydroxylation of this compound, although its role is considered minor, mediating approximately 30% of total this compound metabolism. pharmgkb.orgnih.gov The differing contributions of CYP3A and CYP2D6 are attributed to variations in this compound's binding affinity to these enzymes. pharmgkb.org

Genetic polymorphisms in the CYP2D6 gene can impact this compound pharmacokinetics. hee.nhs.ukpharmgkb.orghee.nhs.uk Individuals classified as CYP2D6 ultrarapid metabolizers (UMs) may exhibit decreased exposure and a reduced response to this compound due to increased metabolism and clearance, potentially leading to a higher number of vomiting episodes compared to normal metabolizers (NMs). hee.nhs.ukpharmgkb.org Conversely, the effect of intermediate metabolizer (IM) and poor metabolizer (PM) phenotypes on this compound response is less clear, with some studies suggesting increased exposure but no notable effect on patient response, while others found no effect on efficacy or pharmacokinetic parameters. pharmgkb.org Despite the potential for altered responses in CYP2D6 UMs, dose increases are not typically recommended as adjustments based on this phenotype have not been extensively studied. nih.gov

Conjugation Pathways (Glucuronide and Sulfate)

Following hydroxylation, the hydroxylated metabolites of this compound, including 7-hydroxythis compound and 8-hydroxythis compound, undergo subsequent conjugation. pharmgkb.orgnih.gov The primary conjugation pathways involve the formation of glucuronide and sulfate conjugates. drugbank.comnih.govpfizermedicalinformation.com These conjugated metabolites are major components found in urine. drugbank.com

Distribution and Elimination Characteristics

Protein Binding and Volume of Distribution

This compound is distributed extensively in tissues. nih.gov It binds moderately to plasma proteins, with reported binding ranging from approximately 70% to 76%. nih.govmedscape.commedsafe.govt.nznih.govmedicines.org.uk The steady-state volume of distribution is approximately 140 L to 160 L in adults. drugbank.comnih.govmedsafe.govt.nznih.govmedicines.org.uk In pediatric patients aged 3 to 12 years, the absolute values for clearance and volume of distribution are reduced compared to adults, increasing linearly with weight and approaching adult values by 12 years of age. medsafe.govt.nzmedicines.org.uk

Table 1: this compound Distribution Characteristics

| Characteristic | Value (Adults) | Source |

| Protein Binding | 70-76% | nih.govmedscape.commedsafe.govt.nznih.govmedicines.org.uk |

| Volume of Distribution | ~140-160 L | drugbank.comnih.govmedsafe.govt.nznih.govmedicines.org.uk |

Excretion Pathways (Renal vs. Fecal)

Table 2: this compound Excretion Pathways

| Excretion Pathway | Proportion of Dose | Notes | Source |

| Urine (unchanged) | <10% | drugbank.comnih.govnih.govmedicines.org.uk | |

| Urine (metabolites) | 44-60% | Primarily glucuronide (45%) and sulfate (20%) conjugates | drugbank.commims.commims.com |

| Feces | ~25% | medscape.commims.commims.com |

Elimination Half-life Variability

The elimination half-life of this compound exhibits variability influenced by factors such as age, hepatic function, and potentially, the route of administration. Following oral administration, the plasma half-life typically ranges between 3-6 hours. pharmgkb.orgmedicines.org.uk Intravenous or intramuscular administration results in a similar terminal half-life of about 3 hours, with a steady-state volume of distribution around 140 L. medicines.org.ukgeneesmiddeleninformatiebank.nl

Studies have shown that age can impact this compound clearance, with a decrease observed in both pediatric and adult subjects as age increases. pharmgkb.org Early studies in healthy elderly volunteers indicated a slight age-related decrease in clearance and an increase in half-life; however, considerable inter-subject variability led to overlap in parameters between young and elderly subjects. medicines.org.ukmedsafe.govt.nz More recent population pharmacokinetic analysis suggests that while clearance is related to weight, it is not consistently related to age, with the exception of infants aged 1 to 4 months. medsafe.govt.nz In this younger pediatric population (1 to 4 months), the half-life has been reported to average 6.7 hours, compared to approximately 2.9 hours in patients aged 5 to 24 months and 3 to 12 years. medicines.org.ukmedsafe.govt.nz

Hepatic impairment significantly affects this compound's pharmacokinetics. In patients with severe hepatic impairment, systemic clearance is markedly reduced, leading to prolonged elimination half-lives ranging from 15 to 32 hours. medicines.org.ukmedsafe.govt.nz Oral bioavailability also approaches 100% in these patients due to reduced pre-systemic metabolism. medicines.org.ukmedsafe.govt.nz Renal impairment, on the other hand, appears to have a less significant impact on elimination half-life. In patients with moderate renal impairment, a slight, clinically insignificant increase in half-life (5.4 hours) has been observed, while pharmacokinetics remain essentially unchanged in patients with severe renal impairment requiring hemodialysis. medsafe.govt.nz

The half-life following suppository administration is primarily determined by the absorption rate rather than systemic clearance, averaging approximately 6 hours. medicines.org.uk Gender differences have also been noted, with females showing a small, clinically insignificant increase in half-life compared to males. medicines.org.uk

Below is a table summarizing typical this compound half-life values across different populations and administration routes:

| Population/Condition | Route of Administration | Typical Half-life (hours) | Key Influencing Factors |

| Healthy Adults | Oral | 3-6 | Hepatic metabolism, individual variability |

| Healthy Adults | IV/IM | ~3 | Hepatic metabolism, individual variability |

| Elderly | IV | 6-8 (can be extended) | Age-related decrease in clearance, individual variability drugbank.com |

| Infants (1-4 months) | IV | 6.7 | Age, body water percentage, volume of distribution medsafe.govt.nz |

| Children (5 months-12 years) | IV | ~2.9 | Weight-based dosing, clearance related to weight medsafe.govt.nz |

| Severe Hepatic Impairment | Oral/IV | 15-32 | Markedly reduced hepatic clearance medicines.org.ukmedsafe.govt.nz |

| Moderate Renal Impairment | IV | 5.4 | Reduced systemic clearance and volume of distribution medsafe.govt.nz |

| Severe Renal Impairment | IV | Essentially unchanged | Studied between dialyses medsafe.govt.nz |

| Healthy Adults | Rectal Suppository | ~6 | Absorption rate medicines.org.uk |

Pharmacodynamic Relationship and Efficacy Correlates

This compound exerts its antiemetic effect through selective antagonism of 5-HT₃ receptors. wikipedia.orgmims.com The pharmacodynamic relationship between this compound exposure and clinical efficacy involves complex interactions at the receptor level.

Receptor Occupancy and Clinical Effect

This compound prevents serotonin (B10506) from binding to 5-HT₃ receptors located on vagal afferent nerves in the intestine and in the chemoreceptor trigger zone. pharmgkb.orgnih.gov This blockade reduces vagus nerve signaling and subsequent serotonin release in the brainstem, thereby inhibiting the vomiting reflex. pharmgkb.orgnih.gov

Studies have investigated the relationship between 5-HT₃ receptor occupancy and the antiemetic effect of this compound. This compound has been found to occupy approximately 50% of 5-HT₃ receptors on average, although there are large interindividual differences in receptor occupancy. pharmgkb.orgnih.gov The efficacy of this compound appears to be at least partially correlated with the level of 5-HT₃ receptor occupancy. pharmgkb.orgnih.govresearchgate.net Interindividual differences in the clinical effects of 5-HT₃ receptor antagonists can be evaluated based on receptor occupancy theory. researchgate.net

Lack of Direct Correlation between Plasma Concentration and Efficacy

Despite its well-defined mechanism of action and pharmacokinetic profile, a direct correlation between plasma concentrations of this compound and the level of efficacy has generally not been established. pharmgkb.orggeneesmiddeleninformatiebank.nl Pharmacodynamic factors are considered more likely to influence efficacy than pharmacokinetic factors. pharmgkb.orgresearchgate.net

However, some research suggests a trend towards better protection against treatment failure (defined as multiple emetic episodes) with higher values of area under the curve (AUC), indicating more consistent antiemetic activity at moderate to high systemic exposure. nih.gov For patients receiving lower doses of cisplatin (B142131) (< 95 mg/m²), the risk of emesis was higher in those with the lowest systemic exposure to this compound. karger.com In this group, most patients experienced emesis if the plasma concentration 4 hours after the first dose (C[4h]) was below 20 ng/ml, while emesis did not occur in any patient with C[4h] above 80 ng/ml. karger.com For patients receiving very high doses of cisplatin (> 95 mg/m²), comparable levels of systemic exposure were not entirely effective, suggesting that higher doses of this compound were needed to counteract the greater emetic stimulus. karger.com This indicates a shift in the exposure-response relationship consistent with receptor antagonism. karger.com Nevertheless, reported side effects were not related to exposure in this study. karger.com

This complex relationship highlights that achieving a certain level of receptor blockade, rather than simply a specific plasma concentration, is likely the primary driver of the antiemetic effect.

Stereoselective Pharmacology (R- and S-enantiomers)

This compound is typically marketed as a racemic mixture containing equal amounts of two enantiomers: R-(-)-ondansetron and S-(+)-ondansetron. guidetopharmacology.orgoup.combioline.org.br Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can exhibit different pharmacokinetic and pharmacodynamic properties. bioline.org.br

Studies have indicated that the pharmacokinetics of R- and S-ondansetron can be stereoselective. Research in rats showed significant differences in pharmacokinetic parameters such as half-life, AUC, mean residence time, and clearance between the two enantiomers. nih.gov The ratio of R- to S-enantiomer concentration in plasma reached a maximum value, indicating stereoselective disposition or metabolism. oup.comnih.gov Enantiomer inversions between R- and S-ondansetron did not occur in rats. nih.gov

From a pharmacodynamic perspective, the enantiomers can also differ in potency. In vitro studies using guinea-pig ileum suggested that the potency of R-(-)-ondansetron was approximately eightfold higher than that of S-(+)-ondansetron in displacing a 5-HT agonist. oup.com

Furthermore, there is evidence suggesting potential differences in the side effect profiles of the enantiomers. Some studies have indicated that the S-enantiomer of this compound may be responsible for QTc prolongation, while R-ondansetron produced no such effect. bioline.org.br Administration of R-(-)-ondansetron has been associated with avoiding certain adverse effects like headache, constipation, and increases in transaminase levels, which are linked to the racemic mixture. oup.com

Clinical studies have suggested that R-ondansetron may be clinically more potent than the S isomer, with the effective dose potentially being half of the racemate for treating nausea and vomiting. bioline.org.br This stereoselective difference in both efficacy and potential side effects has led to the suggestion that switching to the single R isomer from racemic this compound could offer a potentially safer antiemetic alternative. bioline.org.br Further studies are needed to fully evaluate the CYP2D6 and CYP3A4 genotype-dependent metabolism of this compound enantiomers and their impact on clinical efficacy. oup.comnih.gov

The wide variation in the S-(+)-/R-(-)-ondansetron concentration ratio observed in postoperative patients receiving this compound further supports the indication of stereoselective disposition or metabolism in humans. oup.comnih.gov

Clinical Efficacy and Therapeutic Applications Beyond Antiemesis

Chemotherapy-Induced Nausea and Vomiting (CINV)

CINV remains a significant challenge in cancer treatment, potentially impacting patient adherence and quality of life. iiarjournals.orgfip.orgrch.org.au Ondansetron (B39145) plays a crucial role in managing both the acute and delayed phases of CINV. nih.gov

Efficacy in Acute and Delayed Phases

This compound has consistently shown efficacy in alleviating both acute and delayed phases of CINV. nih.gov Acute CINV typically occurs within the first 24 hours after chemotherapy administration, while delayed CINV begins after 24 hours and can last for several days. fip.orgcdhb.health.nz Studies have reported a significant decrease and delay in acute CINV among patients receiving this compound-based antiemetic therapy. nih.gov While effective for acute CINV, the efficacy for delayed CINV can be more challenging, often requiring combination strategies. openaccessjournals.comfip.orgresearchgate.net

Role in Combination Antiemetic Regimens

This compound is frequently used in combination with other antiemetic medications to provide a more comprehensive strategy for controlling CINV, especially for moderately and highly emetogenic chemotherapy regimens. iiarjournals.orgnih.govnih.gov Combining this compound with corticosteroids, such as dexamethasone (B1670325), has shown superior control of nausea and vomiting compared to this compound alone in some studies. cdhb.health.nzamegroups.cn Recent guidelines often recommend a combination of a 5-HT₃ receptor antagonist like this compound, a neurokinin-1 (NK₁) receptor antagonist (e.g., aprepitant (B1667566) or fosaprepitant), and a corticosteroid for optimal prevention of delayed CINV, particularly with regimens containing carboplatin. iiarjournals.orgnih.gov For instance, a study involving patients receiving moderately emetogenic chemotherapy found that oral this compound after 24 hours was more effective than placebo in preventing delayed nausea and emesis when used as part of a regimen including dexamethasone. ascopubs.org

Here is a table summarizing some findings on this compound in CINV:

| Study/Regimen | Patient Population | Outcome Measured | Key Finding | Citation |

| This compound-based therapy | Adult cancer patients receiving chemotherapy | Acute CINV incidence and delay | Significant decrease and delay in acute CINV. | nih.gov |

| This compound + Dexamethasone | Patients receiving chemotherapy | Nausea and vomiting control | Superior control compared to this compound alone in some studies. | cdhb.health.nzamegroups.cn |

| This compound + Dexamethasone (Oral maintenance) | Patients receiving moderately emetogenic chemotherapy | Delayed nausea and emesis | More effective than placebo in preventing delayed symptoms. | ascopubs.org |

| This compound + Dexamethasone (Delayed CINV) | Chemotherapy patients | Incidence of delayed N/V | Moderately effective in preventing delayed nausea and vomiting. | fip.orgresearchgate.net |

Radiation Therapy-Induced Nausea and Vomiting

Radiotherapy-induced nausea and vomiting (RINV) can significantly impact a patient's quality of life and ability to complete treatment. amegroups.cn The incidence of RINV varies depending on the site and dose of irradiation. cdhb.health.nz this compound is an effective antiemetic for the prophylaxis and treatment of RINV. nih.gov

Studies have demonstrated this compound's efficacy in different radiotherapy regimens, including single-dose, fractionated, total body irradiation (TBI), and hemi-body irradiation. nih.gov For example, in single-dose radiation-induced emesis, this compound provided superior antiemetic control compared to metoclopramide (B1676508). nih.gov Similarly, this compound was found to be significantly more effective than prochlorperazine (B1679090) in patients undergoing fractionated radiotherapy. nih.gov In patients receiving fractionated upper abdominal irradiation, complete control of emesis was achieved in a high percentage of patients treated with this compound. researchgate.net Combination therapy with this compound and dexamethasone has also shown effectiveness in RINV. amegroups.cnnih.gov While this compound is effective, some patients may still experience RINV, and switching to alternative or combination regimens may be necessary. amegroups.cn

Postoperative Nausea and Vomiting (PONV)

PONV is a common adverse event following anesthesia and surgery, affecting a significant percentage of patients. openaccessjournals.comaponvie.com this compound is widely used for the prevention of PONV. openaccessjournals.comoup.comnih.goveuropeanreview.orgnih.gov

Efficacy in High-Risk Populations

This compound has been shown to be particularly effective in preventing early postoperative vomiting in high-risk populations. openaccessjournals.com Patients at moderate to high risk of PONV often have factors such as female gender, non-smoking status, history of PONV or motion sickness, and the use of postoperative opioids. aponvie.comepistemonikos.org In these high-risk groups, this compound significantly reduces the incidence of early postoperative vomiting. openaccessjournals.com While effective as a single agent, combination therapies are often more effective in high-risk patients, especially for preventing nausea and delayed vomiting. openaccessjournals.comepistemonikos.orgscholasticahq.comekja.orgnih.gov

Effectiveness in Early vs. Delayed PONV

This compound is effective in preventing PONV in both early (0-6 hours) and delayed (6-48 hours) phases, although its efficacy may differ between the two. openaccessjournals.comnih.gov Studies have indicated that this compound is most effective in preventing early postoperative vomiting. openaccessjournals.com For delayed PONV, combination therapies are often more effective than this compound alone. openaccessjournals.com Some research suggests that the timing of this compound administration can influence its effectiveness for delayed PONV, with administration closer to the completion of surgery potentially being more effective for preventing late symptoms in prolonged procedures. researchgate.netnih.govupr.edu A systematic review found that antiemetic drugs, including this compound, effectively reduced the incidence of both early and delayed PONV. scholasticahq.com

Here is a table illustrating some data on this compound in PONV:

| Study/Intervention | Patient Population | PONV Incidence (Control/Placebo) | PONV Incidence (this compound) | Key Finding | Citation |

| This compound (various doses) | Patients undergoing major gynecological surgery | 60% (vomiting) | 37% (vomiting) (8mg/16mg) | This compound significantly reduced vomiting compared to placebo. | oup.com |

| This compound (single dose) | Patients after laparoscopic cholecystectomy | Not specified | 36.6% (4mg), 86.6% (8mg) CR | 8mg dose was more effective than 4mg for complete response (no PONV). | europeanreview.org |

| This compound (timing of administration) | High-risk patients undergoing prolonged ambulatory plastic surgery | Early: >0.05 (no significant difference), Late Nausea: 30%, Late Vomiting: 17% | Early: >0.05 (no significant difference), Late Nausea: 20%, Late Vomiting: 8% | Late administration more effective for preventing late PONV. | researchgate.netnih.govupr.edu |

| This compound vs. This compound + Dexamethasone | Patients undergoing general anesthesia | 38.6% (this compound alone) | 13.9% (this compound + Dex) | Combination therapy significantly reduced PONV incidence in the first 6 hours. | scholasticahq.com |

Other Established and Investigational Therapeutic Uses

Gastroenteritis-Induced Vomiting

This compound has been investigated for its effectiveness in managing vomiting associated with acute gastroenteritis, particularly in pediatric patients. Acute gastroenteritis is a common childhood illness characterized by vomiting, diarrhea, and dehydration. mdpi.comnihr.ac.uk Vomiting can complicate oral rehydration therapy, potentially leading to the need for intravenous rehydration. mdpi.comnihr.ac.uk

Several studies have assessed the use of this compound in this context. A randomized, double-blind, placebo-controlled trial involving children aged 3 months to 15 years with acute gastroenteritis found that a single intravenous dose of this compound significantly induced vomiting cessation compared to placebo. mdpi.com A systematic review and meta-analysis of four randomized controlled trials (RCTs) involving 540 participants indicated that children receiving this compound were more likely to stop vomiting after the first dose within the first hour compared to those given a placebo (risk ratio [RR] 1.49, 95% confidence interval [CI] 1.17 to 1.89). nihr.ac.uk This review also noted a reduction in the risk of oral rehydration therapy failure in those who took this compound. nihr.ac.uk Another network meta-analysis of 19 RCTs concluded that this compound was significantly more effective than placebo in achieving cessation of vomiting in pediatric acute gastroenteritis, suggesting it could be the preferred antiemetic in this population and potentially reduce the need for intravenous rehydration and hospitalization. researchgate.net However, some reviews have concluded that there is insufficient evidence to recommend the routine use of this compound for vomiting during acute gastroenteritis in children, despite some observed clinical benefits, highlighting the need for further well-conducted trials. nih.gov

Data from a meta-analysis of four RCTs (n=490) on the use of this compound for vomiting in acute gastroenteritis in children showed a greater likelihood of vomiting cessation during the first hours in the this compound group compared with the placebo group (RR 1.33, 95% CI: 1.33, 1.50, p<0.00001). nih.gov The number needed to treat (NNT) for this effect was 5 (95% CI: 4, 8). nih.gov The this compound group also showed a reduction in the risk of intravenous rehydration compared with the placebo group (RR 0.42, 95% CI: 0.27, 0.67, p=0.0003), with an NNT of 7 (95% CI: 5, 14). nih.gov

| Outcome | Risk Ratio (95% CI) | p-value | NNT (95% CI) |

| Cessation of vomiting (first hours) | 1.33 (1.33, 1.50) | <0.00001 | 5 (4, 8) |

| Risk of intravenous rehydration | 0.42 (0.27, 0.67) | 0.0003 | 7 (5, 14) |

| Cessation of vomiting (24 hours) | 1.22 (0.89, 1.67) | Not reported | Not reported |

| Risk of hospitalization | 0.6 (0.2, 1.4) | Not reported | Not reported |

| Return visits to the emergency department | 1.14 (0.74, 1.76) | Not reported | Not reported |

*Based on data from a meta-analysis of RCTs nih.govresearchgate.net. Note: Some outcomes showed no statistically significant difference between groups.

Off-Label Psychiatric Indications

This compound has been explored for various off-label psychiatric indications, often based on the understanding of the role of 5-HT₃ receptors in modulating neurotransmitter systems involved in mood, anxiety, and motor control. cambridge.orgresearchgate.net The level of evidence supporting the use of this compound in these off-label indications is variable. cambridge.orgresearchgate.net

Selective Serotonin (B10506) Reuptake Inhibitor (SSRI)-Related Nausea

Nausea is a common side effect associated with the use of SSRIs and serotonin-norepinephrine reuptake inhibitors (SNRIs), believed to be due to excessive stimulation of 5-HT₃ receptors. cambridge.orgnih.gov This side effect can occur in a significant percentage of patients early in treatment and may persist in some. cambridge.orgnih.gov "Setrons," including this compound, are thought to help alleviate SSRI-induced nausea by blocking postsynaptic 5-HT₃ receptors. cambridge.orgnih.gov While this compound is primarily an antiemetic, its mechanism of action makes it a plausible agent for managing this specific type of treatment-emergent nausea. cambridge.orgnih.gov A systematic review and meta-analysis on the efficacy and safety of 5-HT₃ receptor antagonists as augmentation with SSRIs in treating obsessive-compulsive disorder (OCD) noted that SSRIs commonly produce digestive side effects like nausea and vomiting, and that 5-HT₃ antagonists can antagonize these effects, making them more tolerable. nih.gov

Bulimia Nervosa (Vagal 5-HT₃ Receptor Modulation)

This compound has shown some efficacy in the treatment of bulimia nervosa in small trials. cambridge.orgclinicsearchonline.orgresearchgate.net It has been hypothesized that this compound may act on vagal 5-HT₃ receptors to help normalize dysfunctional patterns of meal termination and satiety that may result from aberrant vagal serotonergic neural activity in individuals with bulimia nervosa. cambridge.orgclinicsearchonline.org In a randomized, double-blind, placebo-controlled study involving patients with severe and chronic bulimia nervosa, treatment with this compound resulted in a significant reduction in weekly binge/vomit frequencies compared to placebo. researchgate.net The this compound group also showed improvement in other indicators of disease severity, such as the time spent engaging in bulimic behaviors. researchgate.net

In one randomized, double-blind, placebo-controlled study, patients with severe bulimia nervosa receiving this compound (24 mg daily) for 4 weeks had a mean weekly binge/vomit frequency of 6.5 (SD 3.9) during the 4th week of treatment, compared to 13.2 (SD 11.6) in the placebo group (estimated difference 6.8, 95% CI 4.0-9.5; p<0.0001). researchgate.net The time spent engaging in bulimic behaviors decreased by an average of 7.6 hours per week in the this compound group, versus 2.3 hours in the placebo group (estimated difference 5.1, 95% CI 0.6-9.7). researchgate.net

| Outcome | This compound (Mean ± SD) | Placebo (Mean ± SD) | Estimated Difference (95% CI) | p-value |

| Weekly Binge/Vomit Frequency | 6.5 ± 3.9 | 13.2 ± 11.6 | 6.8 (4.0, 9.5) | <0.0001 |

| Time in Bulimic Behaviors (h) | Decrease of 7.6 | Decrease of 2.3 | 5.1 (0.6, 9.7) | Not reported |

*Data from a randomized, double-blind, placebo-controlled study researchgate.net.

Panic Disorder and Anxiety Symptoms

The potential role of this compound in the treatment of panic disorder and anxiety symptoms has been investigated, although the findings are somewhat conflicting. cambridge.orgfrontiersin.orgnih.gov In a randomized, double-blind, placebo-controlled study, this compound showed a significant reduction in anxiety symptoms, as measured by the Hamilton Anxiety Rating Scale (HARS) score, compared to placebo in participants with panic disorder. cambridge.orgfrontiersin.org This multicenter study involving 54 participants suggested promise for this compound in this indication. cambridge.org However, other research has been more conflicting regarding this compound's effectiveness for anxiety. nih.gov One study found that this compound pretreatment did not block the behavioral effects of pentagastrin, an anxiogenic drug, in patients with panic disorder and social phobia, and in fact, tended to exaggerate them. nih.govnih.gov This suggests that pentagastrin's behavioral effects may not be mediated by 5-HT₃ receptors. nih.gov

Tardive Dyskinesia and Parkinsonian Dyskinesia

This compound has been explored for its potential in treating movement disorders such as tardive dyskinesia and Parkinsonian dyskinesia. Tardive dyskinesia is a neurological disorder characterized by involuntary movements, often associated with long-term use of antipsychotic medications. psychiatryonline.orgoatext.com Parkinsonian dyskinesia, particularly L-DOPA-induced dyskinesia, is a common complication of Parkinson's disease treatment. researchgate.net

An open-label study involving twenty patients with schizophrenia who had neuroleptic-induced tardive dyskinesia demonstrated that administration of this compound resulted in a statistically significant improvement in tardive dyskinesia and psychotic symptoms over 12 weeks. cambridge.orgpsychiatryonline.orgpsychiatryonline.org The mean severity score of tardive dyskinesia decreased significantly during the study. psychiatryonline.orgpsychiatryonline.org A clinically significant improvement, defined as a reduction of 75% or greater in the Abnormal Involuntary Movement Scale (AIMS) total score, occurred in a notable percentage of patients. psychiatryonline.orgoatext.com

Research in animal models has also investigated the effects of this compound on dyskinesia. Co-administration of this compound with levodopa (B1675098) was effective in attenuating dyskinesia in the hemi-parkinsonian rat model, supporting the anti-dyskinetic efficacy of 5-HT₃ antagonists. cambridge.orgresearchgate.net Studies in the 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease showed that this compound reduced the severity of L-DOPA-induced dyskinesia. researchgate.net this compound also enhanced the anti-parkinsonian action of L-DOPA in this model. researchgate.net

| Outcome | Baseline Mean AIMS Score | Week 12 Mean AIMS Score | Percentage Reduction |

| Tardive Dyskinesia Severity (AIMS total) | Not specified in snippets | Significant reduction | 78% (in responders) |

*Based on data from an open-label study psychiatryonline.orgoatext.compsychiatryonline.org.

Cerebellar Tremors

Research has investigated the effect of this compound on cerebellar tremors. An early placebo-controlled, double-blind, crossover study involving 20 patients with cerebellar tremor due to multiple sclerosis, cerebellar degeneration, or drug toxicity explored the impact of a single intravenous dose of this compound. nih.govnih.gov The study assessed changes in spiral copying (a writing task) and the timed completion of a nine-hole peg test. nih.gov Thirteen out of 19 patients showed improvement in spiral copying after receiving this compound compared to their baseline performance. nih.gov Patients also completed the nine-hole peg test in less time after this compound administration compared to placebo, although this difference was not statistically significant (P = 0.08). nih.gov Twelve patients reported a functional improvement in their tremor with this compound treatment, whereas none reported improvement with placebo. nih.gov

However, a more recent open-label study reportedly failed to replicate these findings. mdpi.comsemanticscholar.org It is noted that the initial trial included patients with cerebellar tremor of various etiologies, not solely multiple sclerosis, suggesting the need for caution in interpreting its results. mdpi.com Another preliminary study in four patients with ataxia from traumatic brain injury, using a placebo-controlled, double-blind, crossover design, showed a trend towards improvement in tests of lower extremity ataxia with this compound but did not consistently improve scores across all tested areas. tandfonline.com

Tinnitus (Alpha-9 and Alpha-10 Receptor Blockade Hypothesis)

Beyond its well-established 5-HT₃ receptor antagonism, this compound is also known to block alpha-9 and alpha-10 receptors. nih.govresearchgate.net This action has led to the hypothesis that this compound might increase cochlear sensitivity to external stimuli and potentially alleviate tinnitus. nih.govresearchgate.net

A randomized, double-blind, placebo-controlled study involving 60 patients with subjective tinnitus (with or without hearing loss) investigated the effect of this compound over 4 weeks. researchgate.net The study aimed to assess the impact of this compound on tinnitus symptoms. researchgate.net However, one summary of research indicates that no improvement in tinnitus was observed under medication in one study, and the intensity even significantly increased. researchgate.net The use of pharmacotherapy in reducing the severity of tinnitus is not strongly supported by prospective, randomized, placebo-controlled clinical trials, and while various drugs have shown effectiveness in some studies, the clinical evidence remains limited. researchgate.net

Cholestasis-Associated Pruritus

Pruritus associated with cholestasis can be a challenging symptom. Serotonin has been implicated as a possible mediator in this condition, suggesting that 5-HT₃ antagonists like this compound might offer therapeutic benefit. nih.govnih.gov

Several studies have explored the use of this compound for cholestatic pruritus, with mixed results. A systematic review included five randomized controlled trials examining this compound versus placebo for cholestatic or uremic pruritus. nih.gov Three of these studies showed no benefit of this compound over placebo. nih.gov However, two studies in cholestatic pruritus indicated small reductions in pruritus, although their clinical significance was questionable. nih.gov

One double-blind placebo-controlled crossover study in 14 patients with cholestatic pruritus secondary to chronic liver diseases found that 5 out of 13 patients reported a lower itch score with this compound compared to placebo. medicaljournalssweden.se In this study, the use of this compound in 14 patients reduced pruritus by 27% on the Visual Analog Scale (VAS), compared with 5% for the placebo (p = 0.033). medicaljournalssweden.se Another study found that this compound and ursodeoxycholic acid both decreased pruritus (defined as a VAS reduction ≥ 3) in 52% of patients. medicaljournalssweden.se

Conversely, a double-blind placebo-controlled trial in 19 patients comparing this compound (8 mg/day) and placebo found no significant difference in the reduction in mean pruritus burden over a 5-day treatment period compared to baseline. medicaljournalssweden.se In this trial, the reduction was -21% in the this compound group and -22% in the placebo group. medicaljournalssweden.se An earlier single-blind crossover placebo-controlled trial in 10 patients with cholestatic pruritus showed that intravenous this compound reduced itch significantly within 30 minutes, with a mean decrease in VAS score of 90% after 2 hours, lasting up to 6 hours, while placebo had minimal effect. medicaljournalssweden.se

Despite some reports suggesting efficacy, a systematic review concluded that this compound demonstrated negligible effect on cholestatic or uremic pruritus based on the limited studies available. nih.gov The lack of correlation between subjective pruritus scores and objective scratching activity in some studies highlights the importance of including objective endpoints in trials. researchgate.net

Opioid-Induced Pruritus

Opioid-induced pruritus is a known side effect of opioid administration, particularly with neuraxial opioids. brieflands.comekb.eguq.edu.au Various mechanisms have been suggested, including the involvement of central µ-opiate receptors and potential interaction with the serotonergic system. brieflands.comekb.egmedcraveonline.comnih.gov The high density of both mu-opioid and 5-HT₃ receptors in the dorsal spinal cord and trigeminal nerve nucleus supports the possibility of interaction. ekb.egnih.gov

Studies on the effectiveness of 5-HT₃ receptor antagonists like this compound in preventing opioid-induced pruritus have yielded controversial results. brieflands.com Some investigators have reported positive effects, while others have found them inefficient. brieflands.com

A systematic review of 15 randomized controlled trials indicated that prophylactic treatment with an intravenous bolus dose of 5-HT₃ receptor antagonists might lead to a significant decrease in the incidence and intensity of pruritus after neuraxial opioid administration, particularly when morphine is used, but not with lipophilic opioids like fentanyl or sufentanil. ekb.egmedcraveonline.com This review also found a significant decrease in the use of rescue medication for pruritus. medcraveonline.com

Specific study findings include:

this compound decreased opioid-induced pruritus in orthopedic patients from 70% to 30% in one study. brieflands.com

Prophylactic this compound reduced the incidence of pruritus in non-pregnant patients in one study (34% in the this compound group vs. 66% in the control group). brieflands.com

this compound decreased the severity of pruritus due to intrathecal morphine after cesarean section by 80% in one study. brieflands.com

Prophylactic intravenous this compound reduced the incidence of intrathecal morphine-induced pruritus in patients undergoing cesarean delivery in one study. brieflands.com

In a study comparing this compound, gabapentin, and mirtazapine (B1677164) for intrathecal morphine-induced pruritus, the incidence of pruritus was significantly less frequent in the this compound group (55%) compared to the placebo group (70%). nih.gov

A study in parturients undergoing cesarean section with intrathecal morphine found that prophylactic this compound significantly reduced the incidence, severity, and necessity of treatment for pruritus compared to placebo (16% vs 88%). uq.edu.au

However, some studies have not shown a benefit. One study found that prophylactic intravenous this compound did not reduce the incidence of itching induced by intrathecal sufentanil. brieflands.com Another study concluded that this compound (8mg) was less effective than nalbuphine (B1235481) (4mg) for the treatment of intrathecal morphine-induced pruritus after cesarean section, although this compound did show some ability to alleviate pruritus in 53% of cases in that study. ekb.eg

Prevention of Hypotension During Spinal Anesthesia

Spinal anesthesia can lead to hypotension, a common challenge particularly in procedures like cesarean sections. gmedicine.deimpactfactor.org The mechanism involves sympathetic blockade causing vasodilation and potentially the activation of the Bezold-Jarisch reflex, which involves peripheral 5-HT₃ receptors. centerwatch.comnih.gov This has led to the investigation of this compound, a 5-HT₃ receptor antagonist, for preventing spinal anesthesia-induced hypotension. gmedicine.decenterwatch.comnih.gov

Multiple clinical trials and meta-analyses have explored this application. A systematic review and meta-analysis of 25 randomized controlled trials involving 2536 patients found that this compound significantly decreased the incidence of hypotension (RR = 0.65, 95% CI 0.53–0.80, p < 0.01) and bradycardia following spinal anesthesia. nih.gov Patients treated with this compound also had a reduced need for vasopressor administration. nih.gov

Specific study findings include:

A randomized, double-blind, placebo-controlled trial in 103 elective cesarean section patients found that this compound significantly reduced hypotension and vasopressor use compared to placebo. impactfactor.org Hypotension occurred in 44.2% of the this compound group versus 72.5% in the placebo group (p < 0.01). impactfactor.org Vasopressors were required by 36.5% of the this compound group compared to 66.7% of the placebo group (p < 0.05). impactfactor.org

A prospective clinical trial in 120 pregnant women undergoing elective cesarean section showed that the this compound group had a significant reduction in systolic and diastolic blood pressure at several intervals immediately following the spinal block compared to the saline group. gmedicine.de However, this effect appeared transient and not sustained throughout the surgery. gmedicine.de

A randomized, double-blind trial in non-obstetric surgeries found that prophylactic intravenous this compound resulted in a significantly lower rate of spinal anesthesia-induced hypotension compared to placebo, particularly in elderly patients (aged 60 years or older). nih.gov In elderly patients, hypotension occurred in 27.8% of the this compound group versus 76% in the placebo group (OR = 0.12; 95% CI 0.03 to 0.48; p = 0.003). nih.gov

These findings suggest that this compound can be effective in reducing the incidence of hypotension and the need for vasopressors during spinal anesthesia, with a potentially greater benefit in elderly patients. impactfactor.orgnih.govnih.gov

Potential in Critical Illness (e.g., Sepsis, Acute Kidney Injury, Acute Respiratory Distress Syndrome)

There is accumulating evidence suggesting potential benefits of this compound in critical illness, possibly due to its anti-inflammatory effects. frontiersin.orgnih.gov Bioinformatics analysis and experimental studies have explored the mechanisms of this compound's action against conditions like acute kidney injury (AKI), sepsis, and acute respiratory distress syndrome (ARDS). frontiersin.orgnih.gov

Research indicates that the pathway of neutrophil extracellular traps (NETs) formation is statistically significantly involved in the action of this compound against AKI, sepsis, and ARDS. frontiersin.orgnih.govfrontiersin.org Common drug-disease intersection targets in the NETs formation pathway for these critical illnesses include toll-like receptor 8 (TLR8), mitogen-activated protein kinase-14 (MAPK14), nuclear factor kappa-B1 (NFKB1), neutrophil elastase (NE), and myeloperoxidase (MPO). frontiersin.orgnih.govfrontiersin.org Studies have shown that this compound treatment can significantly reduce key proteins involved in NETs formation (NE, MPO, and PAD4) and decrease inflammatory factors (IL-6, IL-1β, TNF-α, and CXCR4) in LPS-stimulated rat neutrophils. frontiersin.orgnih.govfrontiersin.org These findings suggest that this compound's effects in critical illness may be linked to the suppression of neutrophil-associated inflammatory processes. frontiersin.orgnih.gov

Retrospective studies have investigated the association between this compound use and outcomes in critically ill patients. An analysis based on the MIMIC-IV database found that this compound use was associated with a reduced risk of death in critical patients with AKI. frontiersin.orgnih.govresearchgate.netresearchgate.net A study of 51,342 ICU patients also found that early this compound application was protective against in-hospital mortality in ICU patients. frontiersin.orgnih.govresearchgate.netresearchgate.net For critical patients with AKI and sepsis, potentially favorable effects of this compound on reduced in-hospital mortality have been shown. frontiersin.orgnih.govresearchgate.netresearchgate.net Administration of this compound (≥8 mg within 48 hours of admission) was correlated with an adjusted hazard ratio for 30-day all-cause mortality in ICU-admitted COVID-19 patients. frontiersin.orgnih.govresearchgate.netresearchgate.net

Another study indicated that this compound exposure might be associated with lower in-hospital, 28-day, and 90-day mortality rates in critically ill patients with sepsis, suggesting it might help improve the prognosis of these patients. researchgate.net Comparative studies have also suggested that this compound was associated with a decrease in death within 90 days of ICU admission, independent of AKI status, an effect not observed with other antiemetics. researchgate.net

These findings suggest a potential role for this compound as an adjunctive therapy in critical illness, possibly through its anti-inflammatory effects and influence on NETs formation, with observed associations with reduced mortality in retrospective studies.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 4595 |

Data Tables

Table 1: Effect of Intravenous this compound on Cerebellar Tremor (Spiral Copying)

| Treatment | Patients with Improved Spiral Copying (n/N) | P-value |

| This compound | 13/19 | 0.00024 |

| Placebo | 1/19 |

*Data derived from a placebo-controlled, double-blind, crossover study. nih.gov

Table 2: Effect of this compound on Pruritus in Cholestasis (VAS Reduction)

| Study | This compound VAS Reduction (%) | Placebo VAS Reduction (%) | P-value |

| Müller et al. | 27 | 5 | 0.033 |

| Jain et al. | ≥ 3 in 52% of patients | Not specified | |

| Double-blind trial (19 patients) | -21 | -22 | No significant difference |

| Schwörer et al. (IV) | 90 (at 2 hours) | -1.3 | < 0.05 |

*Data compiled from various studies on cholestatic pruritus. medicaljournalssweden.se

Table 3: Effect of Prophylactic this compound on Opioid-Induced Pruritus Incidence

| Study | This compound Pruritus Incidence (%) | Control/Placebo Pruritus Incidence (%) |

| Orthopedic patients (reduction from baseline) | 30 | 70 (baseline) |

| Non-pregnant patients | 34 | 66 |

| Intrathecal morphine after cesarean section (severity reduction) | 80 (severity reduction) | Not specified |

| Intrathecal morphine-induced pruritus (comparison with placebo) | 55 | 70 |

| Intrathecal morphine in parturients undergoing cesarean section | 16 | 88 |

*Data compiled from various studies on opioid-induced pruritus. brieflands.comuq.edu.aunih.gov

Table 4: Effect of this compound on Spinal Anesthesia-Induced Hypotension

| Study | This compound Hypotension Incidence (%) | Placebo Hypotension Incidence (%) | P-value |

| Elective Cesarean Section (103 patients) | 44.2 | 72.5 | < 0.01 |

| Non-obstetric surgery (Elderly subgroup) | 27.8 | 76 | 0.003 |

| Meta-analysis (25 RCTs) | Reduced incidence (RR = 0.65) | Baseline incidence | < 0.01 |

*Data compiled from studies on spinal anesthesia-induced hypotension. impactfactor.orgnih.govnih.gov

Table 5: Association of this compound Use with Mortality in Critically Ill Patients

| Patient Population | This compound Use Association with Mortality | Source Type |

| Critical patients with AKI | Reduced risk of death | Retrospective analysis frontiersin.orgnih.govresearchgate.netresearchgate.net |

| ICU patients (early application) | Protective against in-hospital mortality | Study of 51,342 patients frontiersin.orgnih.govresearchgate.netresearchgate.net |

| Critical patients with AKI and Sepsis | Potentially favorable effects on reduced in-hospital mortality | Studies frontiersin.orgnih.govresearchgate.netresearchgate.net |

| ICU-admitted COVID-19 patients | Correlated with adjusted HR for 30-day all-cause mortality (≥8 mg within 48h) | Study frontiersin.orgnih.govresearchgate.netresearchgate.net |

| Critically ill patients with sepsis | Associated with lower in-hospital, 28-day, and 90-day mortality | Retrospective study researchgate.net |

*Data compiled from studies on this compound in critical illness.

Adverse Event Profiles and Safety Considerations in Research

Cardiac Electrophysiology and QTc Prolongation

Ondansetron (B39145) has been shown in research studies to affect cardiac electrophysiology, specifically by prolonging the QT interval in a dose-dependent manner. nih.govnih.gov This prolongation of the corrected QT (QTc) interval can create a risk for developing Torsades de Pointes, a potentially fatal cardiac arrhythmia. nih.govmedlineplus.gov

A thorough QT study mandated by the U.S. Food and Drug Administration (FDA) demonstrated that the effect on the QTc interval is directly related to the dose of this compound administered. nih.gov For instance, a single 32 mg intravenous dose resulted in a maximum mean QTc prolongation of 19.5 to 20 milliseconds (msec) from placebo after baseline correction. nih.govmums.ac.ir In contrast, a lower 8 mg intravenous dose produced a smaller maximum mean difference of 5.6 to 6 msec. nih.govmums.ac.ir This dose-dependent relationship is a critical finding in understanding the cardiac risk profile of the compound. nih.govmums.ac.ir

Further studies in specific patient populations have corroborated these findings. A prospective, observational study involving hospitalized patients with heart failure or acute coronary syndromes found that a 4 mg intravenous dose of this compound prolonged the QTc interval by a mean of 19.3 msec up to 120 minutes after administration. frontiersin.orgfda.gov In this high-risk group, a significant percentage of patients (31% in the heart failure group and 46% in the acute coronary syndromes group) met the gender-specific criteria for prolonged QTc after receiving the drug. frontiersin.orgfda.gov